(E)-3-(2-Chloroquinolin-3-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one
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Description
(E)-3-(2-Chloroquinolin-3-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H16ClNO2 and its molecular weight is 337.8 g/mol. The purity is usually 95%.
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Biological Activity
(E)-3-(2-Chloroquinolin-3-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one, also known by its CAS number 2098311-17-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C20H16ClN O2
- Molecular Weight : 337.8 g/mol
- SMILES Notation : CCOc1ccccc1C(=O)\C=C\c2cc3ccccc3nc2Cl
- IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of tubulin polymerization. This mechanism is critical in cancer therapeutics, as it disrupts the mitotic spindle formation necessary for cell division. The compound's ability to bind to the colchicine site on β-tubulin has been demonstrated to induce mitotic arrest and subsequent apoptosis in cancer cells .
Structure-Activity Relationship Studies
A comparative SAR study highlighted that substituting functional groups on the phenyl ring significantly impacts the compound's efficacy against various cancer cell lines. For instance, replacing a 2-methoxy group with a 2-ethoxy group improved the average GI50 values dramatically, indicating enhanced potency against cervical and breast cancer cell lines . Below is a summary of findings from various studies:
Compound | Cell Line | GI50 (nM) | Selectivity Index |
---|---|---|---|
CTR-21 | MDA-MB231 | 20 | 157 |
CTR-32 | MDA-MB468 | 36 | 158 |
CTR-17 | HeLa | 460 | 106 |
These results demonstrate the potential of this compound as an effective anticancer agent with a favorable selectivity profile.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of quinoline chalcones possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of similar compounds:
- Anticancer Efficacy : In vivo studies using mouse models demonstrated that quinolone chalcone derivatives exhibited low toxicity while maintaining high anti-proliferative activity against various cancer cell lines .
- Selectivity Against Normal Cells : The selectivity index for compounds like CTR-21 and CTR-32 suggests that these agents are significantly less toxic to normal cells compared to cancerous cells, making them suitable candidates for further development .
Properties
Molecular Formula |
C20H16ClNO2 |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(E)-3-(2-chloroquinolin-3-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H16ClNO2/c1-2-24-19-10-6-4-8-16(19)18(23)12-11-15-13-14-7-3-5-9-17(14)22-20(15)21/h3-13H,2H2,1H3/b12-11+ |
InChI Key |
ZQWLTTZXZRAQCG-VAWYXSNFSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C(=O)/C=C/C2=CC3=CC=CC=C3N=C2Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)C=CC2=CC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.